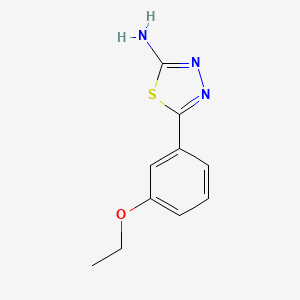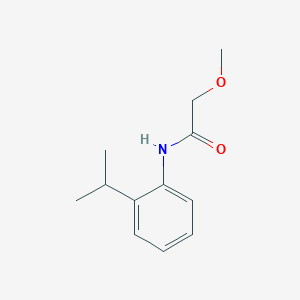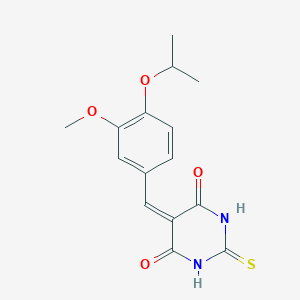
4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide, also known as PF-04971729, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the glycine receptor alpha-3 subunit (GlyRα3), which makes it a promising drug candidate for the treatment of various neurological disorders.
Wirkmechanismus
4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide acts as a competitive antagonist of the GlyRα3, which results in the inhibition of inhibitory neurotransmission in the central nervous system. This leads to an increase in excitatory neurotransmission, which can have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects
4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including the modulation of synaptic transmission, the reduction of pain sensitivity, and the improvement of cognitive function. The compound has also been shown to have a good safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide in lab experiments are its high affinity for the GlyRα3, its ability to modulate synaptic transmission, and its good safety profile. However, some limitations of using this compound in lab experiments include its relatively low potency and selectivity compared to other GlyRα3 antagonists.
Zukünftige Richtungen
There are several potential future directions for the research and development of 4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide. These include the optimization of its pharmacological properties, such as potency and selectivity, the evaluation of its therapeutic potential in various neurological disorders, and the development of novel drug delivery systems to improve its bioavailability and efficacy.
In conclusion, 4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound has a high affinity for the GlyRα3 and has been shown to have several biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several potential future directions for its research and development.
Synthesemethoden
The synthesis of 4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide involves a multi-step process that begins with the preparation of 4-fluorobenzenesulfonyl chloride. This intermediate is then reacted with 4-pyridinemethanol to form the key intermediate, which is subsequently coupled with N-methylglycine to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as chronic pain, anxiety, and schizophrenia. The compound has been shown to have a high affinity for the GlyRα3, which is involved in the regulation of inhibitory neurotransmission in the central nervous system.
Eigenschaften
IUPAC Name |
4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c13-11-1-3-12(4-2-11)18(16,17)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGSEHAHCXTUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354716 |
Source


|
| Record name | Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126790-83-8 |
Source


|
| Record name | Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5873791.png)



![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5873818.png)
![methyl 2-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5873833.png)
![8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5873839.png)
![4-chloro-N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5873842.png)

![2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole](/img/structure/B5873877.png)

![2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5873886.png)